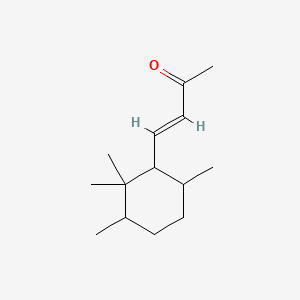
3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- is an organic compound with the molecular formula C14H24O It is a derivative of butenone, featuring a cyclohexyl group substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,3,6-tetramethylcyclohexanone and butenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification methods ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific context and target molecules involved.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-phenyl-: This compound features a phenyl group instead of a cyclohexyl group.
3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1-cyclohexen-1-yl)-: Similar structure but with different methyl group positioning.
4-Methoxy-3-buten-2-one: Contains a methoxy group instead of a cyclohexyl group.
Uniqueness
3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
54992-90-4 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(E)-4-(2,2,3,6-tetramethylcyclohexyl)but-3-en-2-one |
InChI |
InChI=1S/C14H24O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-11,13H,6-7H2,1-5H3/b9-8+ |
InChI Key |
ZNWOKRUGFTXKDK-CMDGGOBGSA-N |
Isomeric SMILES |
CC1CCC(C(C1/C=C/C(=O)C)(C)C)C |
Canonical SMILES |
CC1CCC(C(C1C=CC(=O)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















